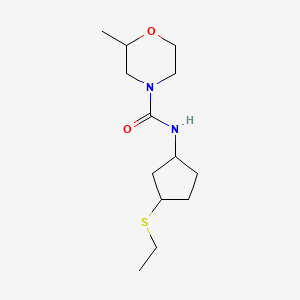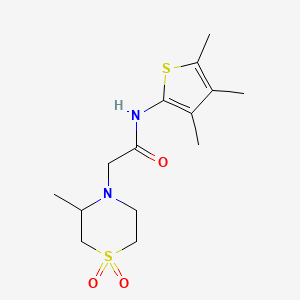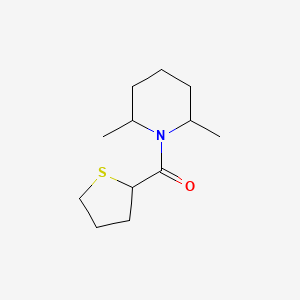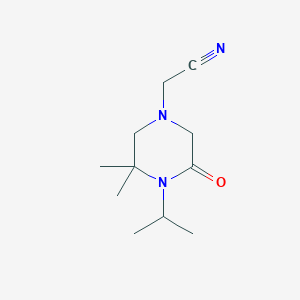
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway, leading to the suppression of downstream signaling events and ultimately inducing cell death in B-cells. N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide is highly selective for BTK and has minimal off-target effects, making it a promising therapeutic option for B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit proliferation and migration of cancer cells, and enhance the anti-tumor immune response. N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has also been shown to have minimal effects on normal B-cell function, suggesting a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce cell death in B-cells, and its potential for combination therapy with other targeted agents. However, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide also has limitations, including its relatively short half-life, which may require frequent dosing in preclinical models, and its potential for off-target effects at higher concentrations.
Direcciones Futuras
Several future directions for N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide research are currently being explored, including:
1. Combination therapy with other targeted agents, such as venetoclax, ibrutinib, or checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance mechanisms.
2. Evaluation of N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide in other B-cell malignancies, such as mantle cell lymphoma or Waldenström macroglobulinemia.
3. Development of more potent and selective BTK inhibitors, potentially with longer half-lives and improved pharmacokinetic properties.
4. Investigation of the role of BTK inhibition in the tumor microenvironment and the immune response to cancer.
In conclusion, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide is a promising small molecule inhibitor that selectively targets BTK and has demonstrated potent anti-tumor activity in preclinical studies. Further research is needed to fully understand its potential as a therapeutic option for B-cell malignancies and to explore potential combination strategies and future directions.
Métodos De Síntesis
The synthesis of N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentyl ring, and the introduction of the morpholine and carboxamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has shown synergy with other targeted therapies, such as venetoclax and ibrutinib, suggesting potential combination treatment strategies.
Propiedades
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-3-18-12-5-4-11(8-12)14-13(16)15-6-7-17-10(2)9-15/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENJVZCKCTRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)